molecular formula C12H10ClFN2O B5541091 4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5541091
M. Wt: 252.67 g/mol
InChI Key: CLUWGCBBTYTHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CFDP, is a chemical compound that has gained attention for its potential therapeutic applications. It is a pyrazole derivative that has shown promising results in scientific research studies.

Mechanism of Action

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, this compound also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and to identify its potential therapeutic targets. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting intermediate is then chlorinated to produce the final product, this compound. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.

Scientific Research Applications

4-chloro-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as an anti-inflammatory, anti-cancer, and anti-microbial agent. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-7-11(13)8(2)16(15-7)12(17)9-3-5-10(14)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUWGCBBTYTHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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